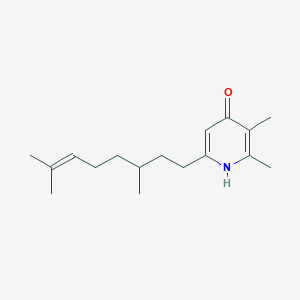![molecular formula C18H18N2O4 B14474206 Glycine, N-[N-(diphenylacetyl)glycyl]- CAS No. 65707-76-8](/img/structure/B14474206.png)
Glycine, N-[N-(diphenylacetyl)glycyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-[N-(diphenylacetyl)glycyl]- is a compound that belongs to the class of peptides. It is a derivative of glycine, which is the simplest amino acid. This compound is characterized by the presence of a diphenylacetyl group attached to the glycine moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[N-(diphenylacetyl)glycyl]- typically involves the reaction of glycine with diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of Glycine, N-[N-(diphenylacetyl)glycyl]- follows similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, N-[N-(diphenylacetyl)glycyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the diphenylacetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new peptide derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Glycine, N-[N-(diphenylacetyl)glycyl]- is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex peptides and proteins.
Biology: In studies related to protein folding and stability.
Medicine: As a potential therapeutic agent due to its bioactive properties.
Industry: In the production of pharmaceuticals and as a reagent in chemical synthesis.
Wirkmechanismus
The mechanism of action of Glycine, N-[N-(diphenylacetyl)glycyl]- involves its interaction with specific molecular targets in the body. It can bind to receptors or enzymes, modulating their activity. The compound may also influence cellular pathways by altering the expression of certain genes or proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycylglycine: A simpler dipeptide of glycine.
N-Acetylglycine: Another derivative of glycine with an acetyl group.
Glycyl-L-alanine: A dipeptide consisting of glycine and alanine.
Uniqueness
Glycine, N-[N-(diphenylacetyl)glycyl]- is unique due to the presence of the diphenylacetyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
65707-76-8 |
|---|---|
Molekularformel |
C18H18N2O4 |
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
2-[[2-[(2,2-diphenylacetyl)amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H18N2O4/c21-15(19-12-16(22)23)11-20-18(24)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,17H,11-12H2,(H,19,21)(H,20,24)(H,22,23) |
InChI-Schlüssel |
VJAACLVAHLCSAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



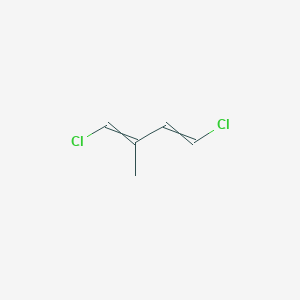


![Dimethyl [(quinoxalin-2-yl)methylidene]propanedioate](/img/structure/B14474142.png)
![Bis(2-ethylhexyl) [2-(diethylamino)-2-oxoethyl]phosphonate](/img/structure/B14474146.png)
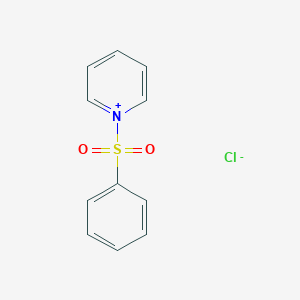
![2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carbonitrile](/img/structure/B14474150.png)
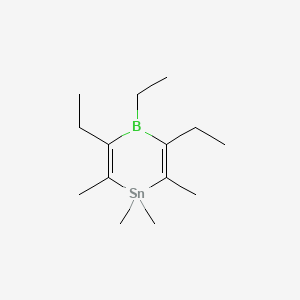
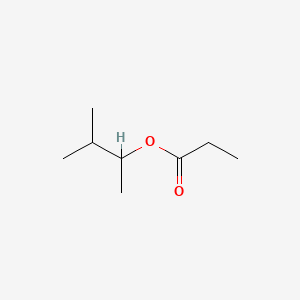
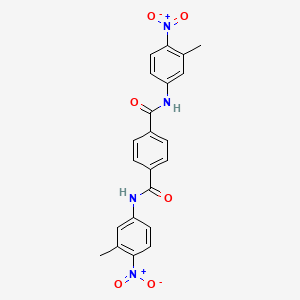
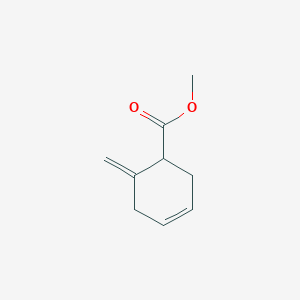
![9,9,9a-Trimethyl-9,9a-dihydro[1,3]oxazolo[3,2-a]indol-2(3H)-one](/img/structure/B14474183.png)
